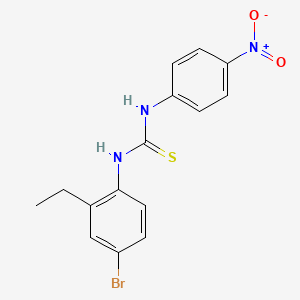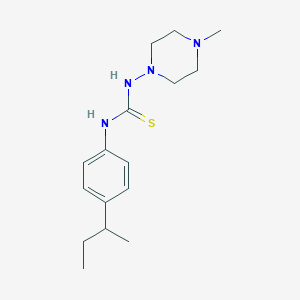
N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as PNU-109,291, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1996 by scientists at the pharmaceutical company Parke-Davis, which is now part of Pfizer Inc. The compound has been extensively studied for its potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitter receptors in the brain.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide involves its binding to and modulation of several neurotransmitter receptors in the brain. Specifically, it has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of cognition and mood.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been found to have several biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior in rats, and to increase social interaction in mice. It has also been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide in lab experiments is its ability to modulate the activity of several neurotransmitter receptors in the brain. This makes it a promising candidate for the development of new treatments for psychiatric disorders. However, one limitation of using this compound is its relatively low potency compared to other drugs that target the same receptors. This may limit its usefulness in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One potential direction is the development of more potent derivatives of the compound that can be used in clinical settings. Another direction is the investigation of the compound's effects on other neurotransmitter receptors in the brain, such as the GABA and glutamate receptors. Additionally, the compound's effects on other physiological systems, such as the immune system, could be explored. Finally, the compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease, could be investigated.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of several neurotransmitter receptors in the brain, including the 5-HT1A, 5-HT2A, and 5-HT2B receptors. These receptors are involved in the regulation of mood, anxiety, and cognition, making N-(4-acetylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide a promising candidate for the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-3-5-18(6-4-16)15-23-11-13-24(14-12-23)21(26)22-20-9-7-19(8-10-20)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCYJFTLHZYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2,3-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118832.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B4118846.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)
![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)
![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)


![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)


![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4118916.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118919.png)
![2-{[(4-sec-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4118924.png)